molecular formula C13H10N2OS B1275488 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-23-7

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1275488
CAS No.: 383135-23-7
M. Wt: 242.3 g/mol
InChI Key: XAKRQKWGOBSLFB-UHFFFAOYSA-N
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Description

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The pyrrole ring can be introduced through a subsequent reaction with a suitable pyrrole precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .

Chemical Reactions Analysis

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can influence its reactivity and biological activity.

    6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxylic acid:

Properties

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRQKWGOBSLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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